BenchChemオンラインストアへようこそ!

3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Drug Design

3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a bifunctional pyrazole intermediate that combines an electrophilic chloromethyl handle at the C3 position with a sterically compact, electron-rich N1-cyclopropyl substituent. The compound is supplied as a hydrochloride salt (molecular weight 193.07 g/mol) at 98% purity and is stored at 2–8°C under moisture-free conditions.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07 g/mol
CAS No. 2866317-25-9
Cat. No. B13480370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride
CAS2866317-25-9
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESC1CC1N2C=CC(=N2)CCl.Cl
InChIInChI=1S/C7H9ClN2.ClH/c8-5-6-3-4-10(9-6)7-1-2-7;/h3-4,7H,1-2,5H2;1H
InChIKeyBHTCALRDAVOVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole Hydrochloride (CAS 2866317-25-9): A Dual-Feature Pyrazole Building Block for Medicinal Chemistry


3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a bifunctional pyrazole intermediate that combines an electrophilic chloromethyl handle at the C3 position with a sterically compact, electron-rich N1-cyclopropyl substituent. The compound is supplied as a hydrochloride salt (molecular weight 193.07 g/mol) at 98% purity and is stored at 2–8°C under moisture-free conditions . The cyclopropyl group functions as a metabolically resilient, low-molecular-weight bioisostere in drug discovery, while the chloromethyl group enables versatile downstream derivatization through nucleophilic substitution or click chemistry, positioning this building block as a privileged entry point for generating focused libraries of cyclopropyl-bearing pyrazole ligands [1].

Why N1-Methyl or N1-Phenyl Analogs Cannot Substitute for the Cyclopropyl Scaffold in 3-(Chloromethyl)pyrazole Procurement


In-class exchange of N1-cyclopropyl for N1-methyl or N1-phenyl pyrazole analogs is not chemically or pharmacologically neutral. The cyclopropyl group introduces a unique combination of conformational restriction, electronic enrichment via σ-donation, and metabolic stability that directly alters three critical procurement-relevant properties: (i) Lipophilicity—the target compound's LogP is predicted to be approximately 1.7, placing it in an optimal CNS-drug-like window between the overly hydrophilic N1-methyl analog (LogP 1.07) and the excessively lipophilic N1-phenyl analog (LogP 2.73) ; (ii) Salt-form advantage—the hydrochloride salt provides enhanced crystallinity and aqueous handling versus free-base regioisomers such as 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole, which is predominantly available as the free base ; (iii) Vector diversity—the C3-chloromethyl regioisomer provides a distinct trajectory for side-chain elaboration compared to the C5-substituted isomer, a critical consideration for structure-based design [1]. These multidimensional differences mean that generic substitution risks altering lead optimization trajectories and requires separate validation.

Quantitative Differentiation of 3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole Hydrochloride Against Closest Analogs


LogP Comparison: Cyclopropyl Substitution Yields an Intermediate Lipophilicity Profile Distinct from Methyl and Phenyl Analogs

The predicted LogP of the target compound (free base) is estimated at approximately 1.7, based on fragment-additive calculations using the cyclopropyl contribution (π ≈ 0.7) added to the 3-(chloromethyl)pyrazole core (LogP ≈ 1.0). This value positions the compound 0.6 log units more lipophilic than the N1-methyl analog (LogP 1.07) and 1.0 log unit less lipophilic than the N1-phenyl analog (LogP 2.73), providing an intermediate LogP profile that aligns with CNS drug-like space (LogP 1–3) . The cyclopropyl analog's balanced LogP reduces the risk of poor aqueous solubility associated with the phenyl analog while avoiding the potentially excessive hydrophilicity of the methyl analog, a critical consideration for fragment-based screening libraries.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Regioisomeric Purity Advantage: C3-Chloromethyl Substitution Provides a Defined Nucleophilic Displacement Vector Versus the C5 Isomer

The compound 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a well-defined C3-substituted regioisomer. The isomeric 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole (CAS 1393558-55-8, MW 156.61, free base) presents the electrophilic chloromethyl group at the C5 position, which alters the exit vector geometry for nucleophilic substitution relative to the cyclopropyl substituent . The C3-isomer places the chloromethyl group proximal to the electron-donating cyclopropyl group, potentially enhancing the electrophilicity of the chloromethyl carbon through through-space electronic effects, whereas the C5-isomer places the chloromethyl group distal to the N1-cyclopropyl group. This regioisomeric distinction is critical for structure-based design where the trajectory of the elaborated side chain determines binding site complementarity [1].

Synthetic Chemistry Regioselectivity Building Block Selection

Salt Form Advantage: Hydrochloride Salt Confers Storage Stability and Handling Convenience Over Free-Base Analogs

The target compound is manufactured and supplied as a hydrochloride salt, which improves solid-state stability and simplifies aqueous dissolution relative to free-base analogs such as 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole (free base, CAS 2866317-24-8) . The hydrochloride form is specified for storage at 2–8°C in sealed, moisture-protected containers, with a purity specification of 98% . In contrast, the N1-methyl hydrochloride analog is supplied at 95% purity and requires standard GHS hazard handling for irritants . The higher purity specification of the target compound (98% vs. 95%) reduces the need for repurification prior to use in sensitive transformations such as palladium-catalyzed cross-couplings or click chemistry, where halide impurities can poison catalysts.

Compound Management Salt Selection Stability

Cyclopropyl as a Privileged Bioisostere: Class-Level Evidence for Metabolic Stability and Binding Affinity Advantages

The cyclopropyl fragment is recognized as a versatile, metabolically stable bioisostere that frequently appears in preclinical and clinical drug molecules [1]. Introduction of a cyclopropyl group at the N1 position of pyrazoles has been demonstrated to improve metabolic stability and target binding affinity relative to N1-methyl or N1-phenyl substituents across multiple kinase inhibitor programs [2]. In the context of the target compound, the N1-cyclopropyl group is expected to confer resistance to N-dealkylation (a common metabolic liability of N1-methyl pyrazoles) while maintaining a lower molecular weight and steric profile than the N1-phenyl analog. Although direct comparative microsomal stability data for 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole versus its N1-methyl analog are not available in the public domain, the class-level advantage of cyclopropyl N-substitution in pyrazoles is well-established in patent literature covering kinase inhibitors, where the 1-cyclopropyl-1H-pyrazol-3-yl substructure serves as a key pharmacophoric element [3].

Medicinal Chemistry Bioisosterism Drug Metabolism

High-Value Application Scenarios for 3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole Hydrochloride Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Fragment Libraries

The estimated LogP of ~1.7, combined with the metabolically resilient N1-cyclopropyl group, makes this building block an ideal starting point for generating CNS-penetrant kinase inhibitor fragments [1][2]. The balanced lipophilicity profile (ΔLogP of +0.6 vs. N1-methyl, -1.0 vs. N1-phenyl analogs) places the compound squarely within the CNS drug-like property space (LogP 1–3), reducing the need for subsequent property optimization cycles. Procure this compound in quantities of 500 mg to 5 g for initial library synthesis, leveraging the 98% purity to minimize catalyst poisoning during Pd-mediated diversification of the chloromethyl handle.

Selective Covalent Probe Design via the Chloromethyl Handle

The C3-chloromethyl group provides a well-defined electrophilic handle for covalently targeting cysteine residues in kinase active sites, while the N1-cyclopropyl substituent offers a compact, metabolically stable anchor distinct from traditional N1-methyl or N1-aryl scaffolds [1][2]. The regioisomeric specificity (C3 vs. C5) ensures that the elaborated warhead exits the pyrazole core with a trajectory compatible with ATP-binding site targeting when the cyclopropyl group occupies the ribose pocket. Procure the hydrochloride salt for its superior storage stability at 2–8°C and straightforward dissolution in polar aprotic solvents (DMF, DMSO) for parallel chemistry workflows.

Agrochemical Lead Generation Requiring Balanced Lipophilicity and Metabolic Stability

The combination of a cyclopropyl substituent and a chloromethyl handle offers a balanced LogP (~1.7) and predicted metabolic stability derived from the cyclopropyl bioisostere, meeting the property requirements for modern agrochemical leads (LogP 2–4) while providing a diversification point for generating amide, amine, or triazole libraries [1][2]. The 98% purity specification eliminates the need for pre-purification before high-throughput amide coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), reducing cost-per-compound in library production. The hydrochloride salt form ensures consistent weighing accuracy under automated solid-dispensing conditions.

Regioisomerically Defined Pyrazole Ligand Synthesis for Coordination Chemistry

The C3-substituted chloromethyl pyrazole provides a defined ligating arm geometry that differs fundamentally from the C5-substituted regioisomer, enabling precise control over metal coordination sphere architecture [1][2]. This regioisomeric specificity is essential for designing N,N-bidentate ligands where the pyrazole N2 atom coordinates to the metal center while the chloromethyl-derived side chain occupies a specific quadrant of the coordination sphere, as demonstrated in the flexible pyrazole synthesis methodology of Grotjahn et al. Procure the C3-regioisomer exclusively to ensure reproducible ligand geometry and avoid isomeric contamination that could compromise catalytic performance.

Quote Request

Request a Quote for 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.